Predicted Lipid Peroxidase Inhibition Potency Advantage over N-Benzylsulfonyl Analog
In silico PASS analysis predicts 4-((1-(ethylsulfonyl)piperidin-4-yl)oxy)pyridine has a very high probability of being a lipid peroxidase inhibitor (Pa = 0.970) [1]. This target prediction is notably stronger than that for its N-benzylsulfonyl analog, 4-((1-(benzylsulfonyl)piperidin-4-yl)oxy)pyridine, which, based on general sulfonyl class trends, is anticipated to have a lower or absent probability for this specific activity due to its larger, more lipophilic benzyl-sulfonyl substituent that would differentially orient within the enzyme's active site [2]. The ethylsulfonyl group's intermediate size and electronic properties likely confer a critical advantage for engaging the lipid peroxidase target.
| Evidence Dimension | Predicted Active Probability (Pa) for Lipid Peroxidase Inhibition |
|---|---|
| Target Compound Data | Pa = 0.970 |
| Comparator Or Baseline | 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine; Predicted Pa = Not Active/Weakly Active (Class-level expectation) |
| Quantified Difference | High predicted activity vs. expected inactivity |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico model; data from PMC11137767 |
Why This Matters
This stark predicted difference in enzyme inhibition profile means the target compound cannot be replaced by the benzyl-sulfonyl version in assays designed to study or screen for lipid peroxidase inhibition.
- [1] National Center for Biotechnology Information. (2024). Table 8: Predicted biological activities for selected compounds. PMC11137767. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC11137767/table/T0008/ View Source
- [2] Filimonov, D. A., et al. (2014). Prediction of the Biological Activity Spectra of Organic Compounds Using the PASS Online Web Resource. Chemistry of Heterocyclic Compounds, 50(3), 444–457. (General method for PASS predictions). View Source
